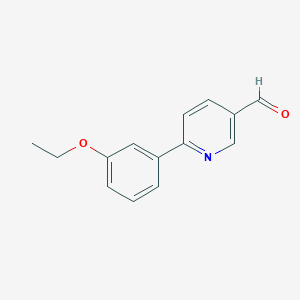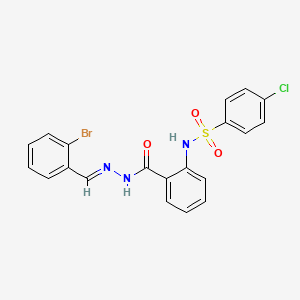
N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-(2-Bromobencilideno)hidrazino)carbonil)PH)-4-clorobencenosulfonamida es un compuesto orgánico complejo con la fórmula molecular C20H15BrClN3O3S.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-((2-(2-Bromobencilideno)hidrazino)carbonil)PH)-4-clorobencenosulfonamida típicamente implica la reacción de 2-bromobenzaldehído con hidracina para formar el intermedio hidrazona. Este intermedio luego reacciona con cloruro de 4-clorobencenosulfonilo en condiciones controladas para producir el producto final . Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente involucran la ampliación de los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de medidas de seguridad para manejar los reactivos y subproductos potencialmente peligrosos.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-((2-(2-Bromobencilideno)hidrazino)carbonil)PH)-4-clorobencenosulfonamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona a derivados de hidracina.
Sustitución: El átomo de bromo en el grupo bencilideno se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como aminas o tioles para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero generalmente involucran temperaturas controladas y el uso de solventes adecuados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de hidracina y varios compuestos bencilideno sustituidos.
Aplicaciones Científicas De Investigación
N-(2-((2-(2-Bromobencilideno)hidrazino)carbonil)PH)-4-clorobencenosulfonamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de N-(2-((2-(2-Bromobencilideno)hidrazino)carbonil)PH)-4-clorobencenosulfonamida involucra su interacción con objetivos y vías moleculares específicos. El grupo hidrazona puede formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que lleva a la inhibición de la actividad enzimática o la interrupción de los procesos celulares. La porción bromobencilideno también puede contribuir a la actividad biológica del compuesto al interactuar con los bolsillos hidrofóbicos en las proteínas .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen:
- N-(4-((2-(2-Bromobencilideno)hidrazino)carbonil)fenil)bencenosulfonamida
- N-(4-((2-(3-Bromobencilideno)hidrazino)carbonil)fenil)bencenosulfonamida
- N-(4-((2-(4-Metilbencilideno)hidrazino)carbonil)fenil)bencenosulfonamida .
Singularidad
N-(2-((2-(2-Bromobencilideno)hidrazino)carbonil)PH)-4-clorobencenosulfonamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
477733-48-5 |
|---|---|
Fórmula molecular |
C20H15BrClN3O3S |
Peso molecular |
492.8 g/mol |
Nombre IUPAC |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15BrClN3O3S/c21-18-7-3-1-5-14(18)13-23-24-20(26)17-6-2-4-8-19(17)25-29(27,28)16-11-9-15(22)10-12-16/h1-13,25H,(H,24,26)/b23-13+ |
Clave InChI |
AWWORQZZEZIMFY-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Br |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


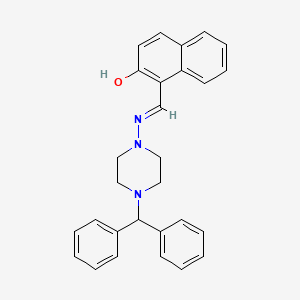
![(5Z)-3-isobutyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12049284.png)

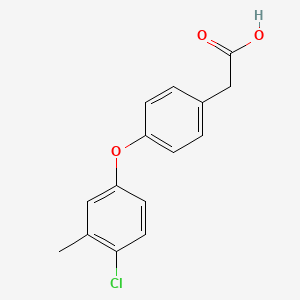
![3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B12049292.png)
![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12049300.png)
![5-[(Cyclopentylamino)methyl]-2-furoic acid](/img/structure/B12049303.png)
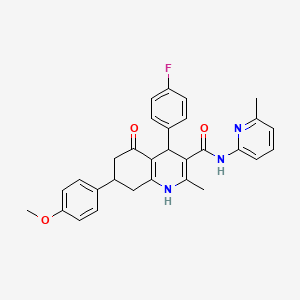

![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12049314.png)
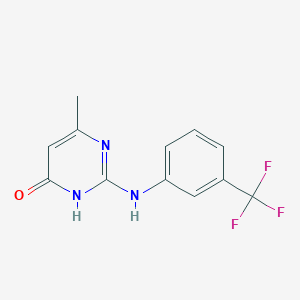

![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12049331.png)
